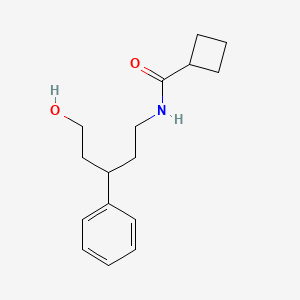

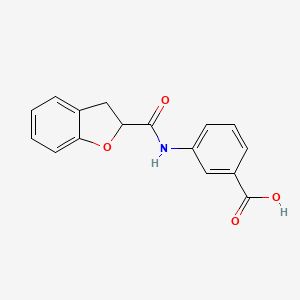

![molecular formula C10H12N4O2S B2515641 3-(5,7-Dimethyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-6-yl)propanoic acid CAS No. 879920-66-8](/img/structure/B2515641.png)

3-(5,7-Dimethyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-6-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of various triazolopyrimidine derivatives has been explored in the provided studies. For instance, the synthesis of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines involved evaluating their binding affinity and functional cellular responses to serotonin, with some compounds showing high selectivity for the 5-HT6 receptor . Another study focused on the chlorosulfonation of 3-methyl[1,2,4]triazolo[4,3-a]pyrimidine, leading to the discovery of compounds with significant antitumor activity . Additionally, the alkylation of 5-(4,6-dimethyl-2-pyrimidinylsulfanyl)methyl-1,2,4-triazole-3-thione resulted in various S-substituted 1,2,4-triazoles with potential biological activity . The synthesis of triazole-(1,5-a)-pyrimidin-2-yl-5,7-dimethyl carboxylic acid esters and sulfonic acid esters was also reported, with preliminary biological activity tests conducted . Furthermore, the treatment of (4,6-dimethylpyrimidin-2-ylsulfanyl)acetohydrazide with carbon disulfide led to the formation of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol and its derivatives .

Molecular Structure Analysis

The molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid was studied in two different crystal environments, revealing distinct supramolecular architectures influenced by hydrogen-bonding interactions and π-π stacking . This compound's structure is of interest due to the potential biological activity of its coordination compounds.

Chemical Reactions Analysis

The reactivity of triazolopyrimidines has been investigated, with studies showing that these compounds can undergo various chemical reactions. For example, the reactivity of hydrazides towards aldehydes, thioglycolic acid, and amines was studied, leading to the synthesis of compounds with inhibitory effects on cancer cell growth . The transformation of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol into N-substituted amide derivatives was also reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives have been characterized using various spectroscopic techniques. Triorganotin(IV) complexes of 7-amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid were synthesized and characterized by elemental analysis, NMR, IR, Raman, and Mossbauer spectroscopy. The crystal structures of some complexes were determined, revealing trigonal bipyramidal geometries and providing insights into their antimicrobial activity .

Applications De Recherche Scientifique

Antibacterial Activity

Compounds containing the 1,2,4-triazole moiety, such as 1,2,4-triazole-containing hybrids, have shown promising antibacterial activity against various bacterial strains, including drug-resistant forms. These hybrids have been found to inhibit key bacterial proteins and enzymes, which makes them potential candidates for the development of new antibacterial agents. The review by Li and Zhang (2021) highlights the significant antibacterial potential of these compounds against Staphylococcus aureus, emphasizing their role in combating antibiotic resistance (Li & Zhang, 2021).

Pharmaceutical Applications

The versatility of 1,2,4-triazole derivatives is evident in their wide range of pharmaceutical applications. Ferreira et al. (2013) discussed the patent landscape for novel triazole derivatives, including their use in treating various diseases such as inflammatory conditions, microbial infections, and neglected diseases. This review underscores the importance of triazole derivatives in drug discovery and development, highlighting their potential as lead compounds for new therapeutic agents (Ferreira et al., 2013).

Antioxidant and Antiradical Activity

Kaplaushenko's review on the reactivity of 1,2,4-triazole-3-thione derivatives reveals their high antioxidant and antiradical activities, which can positively impact biochemical processes in patients exposed to high doses of radiation. These compounds, compared to biogenic amino acids like cysteine, show promising therapeutic potential due to their free SH-group, indicating their usefulness in mitigating radiation-induced damage (Kaplaushenko, 2019).

Optical Sensors and Medicinal Applications

Jindal and Kaur (2021) discussed the significant role of pyrimidine derivatives, closely related to triazole compounds, in developing optical sensors and their medicinal applications. This review illustrates the adaptability of these compounds in sensing applications and their biological relevance, providing insights into their potential for creating advanced diagnostic tools and treatments (Jindal & Kaur, 2021).

Mécanisme D'action

Target of Action

The primary targets of 3-(5,7-Dimethyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-6-yl)propanoic acid are likely to be a variety of enzymes and receptors in the biological system . Triazole compounds, which are part of the structure of this compound, are known to bind readily in the biological system .

Mode of Action

The compound interacts with its targets by binding to them, which can lead to a variety of biological activities . The presence of the triazole nucleus in the compound’s structure is a key factor in its ability to bind to its targets .

Biochemical Pathways

Triazole compounds are known to show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Result of Action

Triazole compounds are known to exhibit a range of biological activities, including antimicrobial, antioxidant, and antiviral potential .

Action Environment

Propriétés

IUPAC Name |

3-(5,7-dimethyl-3-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2S/c1-5-7(3-4-8(15)16)6(2)14-9(11-5)12-13-10(14)17/h3-4H2,1-2H3,(H,13,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPWGFBWMNRCHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC2=NNC(=S)N12)C)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5,7-Dimethyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-6-yl)propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

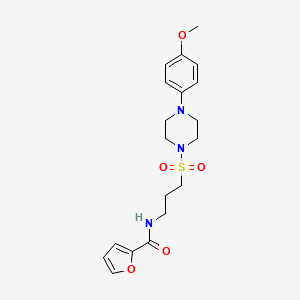

![N-benzyl-N-(2-methoxyethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2515558.png)

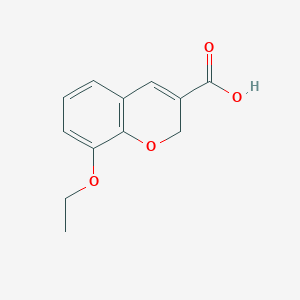

![3-Methyl-1-[(quinolin-8-yl)methyl]urea](/img/structure/B2515560.png)

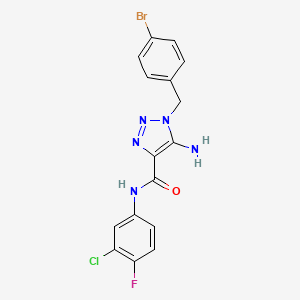

![{[1-(4-Chlorobenzyl)piperidin-4-yl]methyl}amine](/img/structure/B2515561.png)

![ethyl 4-{[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2515564.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2515565.png)

![N-[3-(4-methylpiperidin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2515571.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2515573.png)

![2-[(5-cyano-2-ethoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2515579.png)